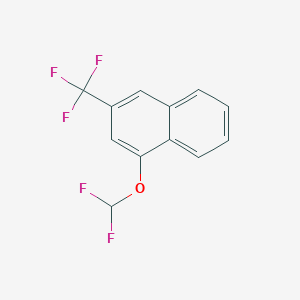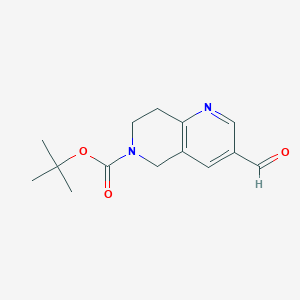
Tert-butyl 3-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(Formyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate de tert-butyle est un composé organique complexe qui appartient à la classe des naphthyridines. Les naphthyridines sont des composés hétérocycliques contenant un système de cycles fusionnés avec des atomes d’azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(Formyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate de tert-butyle implique généralement des réactions organiques à plusieurs étapes. Une méthode courante comprend la cyclisation de précurseurs appropriés dans des conditions contrôlées. La réaction peut impliquer l’utilisation de catalyseurs, de solvants et de conditions spécifiques de température et de pression pour obtenir le produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement la mise à l’échelle des méthodes de synthèse en laboratoire. Cela comprend l’optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Des techniques telles que la synthèse en flux continu et les réacteurs automatisés peuvent être employées.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(Formyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate de tert-butyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe formyle peut être oxydé en acide carboxylique.
Réduction : Le groupe formyle peut être réduit en alcool.
Substitution : Le groupe tert-butyle peut être substitué par d’autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Réactifs tels que les halogènes ou les nucléophiles dans des conditions appropriées.
Principaux produits formés
Oxydation : 3-(Carboxyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate de tert-butyle.
Réduction : 3-(Hydroxymethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate de tert-butyle.
Substitution : Divers dérivés substitués en fonction des réactifs utilisés.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouvelles réactions et voies chimiques.
Biologie
En recherche biologique, les dérivés de ce composé peuvent être étudiés pour leurs activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine
En chimie médicinale, ce composé pourrait être étudié pour son potentiel en tant que candidat médicament. Sa structure peut lui permettre d’interagir avec des cibles biologiques spécifiques, entraînant des effets thérapeutiques.
Industrie
Dans l’industrie, ce composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que les polymères ou les revêtements.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
Le mécanisme d’action du 3-(Formyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate de tert-butyle dépendrait de son application spécifique. En chimie médicinale, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, en modulant leur activité. Les voies impliquées seraient spécifiques au système biologique étudié.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(Formyl)-1,6-naphthyridine-6(5H)-carboxylate de tert-butyle : Structure similaire mais sans la modification dihydro.
3-(Formyl)-7,8-dihydroquinoline-6(5H)-carboxylate de tert-butyle : Structure similaire mais avec un système cyclique de quinoléine.
Unicité
Le 3-(Formyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate de tert-butyle est unique en raison de sa structure cyclique spécifique et de ses groupes fonctionnels, qui peuvent conférer des propriétés chimiques et biologiques distinctes par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C14H18N2O3 |
|---|---|
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
tert-butyl 3-formyl-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-5-4-12-11(8-16)6-10(9-17)7-15-12/h6-7,9H,4-5,8H2,1-3H3 |
Clé InChI |
DDCUGHWECBIARS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Methoxyphenyl)-4H-1-benzopyran-3-yl]methanol](/img/structure/B11855685.png)

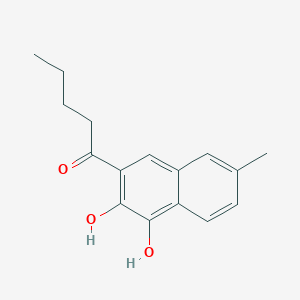

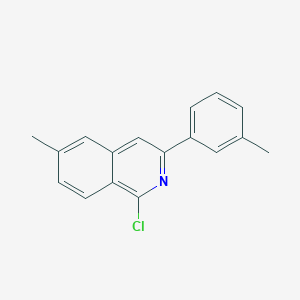




![2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B11855751.png)

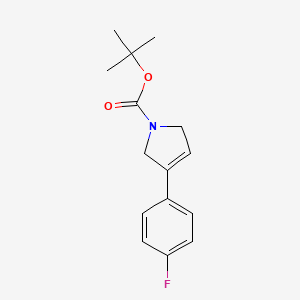
![2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B11855775.png)
